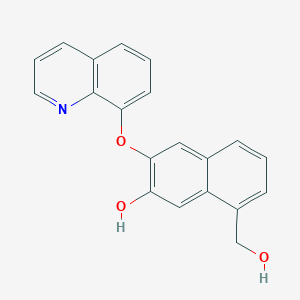
Dimethyl 2,2'-(1e)-triaz-1-ene-1,3-diyldibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2’-(1e)-triaz-1-ene-1,3-diyldibenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(1e)-triaz-1-ene-1,3-diyldibenzoate typically involves the reaction of appropriate benzoic acid derivatives with triazene precursors under controlled conditions. One common method includes the use of dimethylamine and benzoic acid derivatives in the presence of a coupling agent to form the desired triazene compound. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the triazene linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2’-(1e)-triaz-1-ene-1,3-diyldibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazene group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2,2’-(1e)-triaz-1-ene-1,3-diyldibenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce triazene functionality into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique reactivity and ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism of action of Dimethyl 2,2’-(1e)-triaz-1-ene-1,3-diyldibenzoate involves its interaction with molecular targets through the triazene group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include the formation of covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,2’-(1e)-triaz-1-ene-1,3-diyldibenzoate: Known for its unique triazene group and versatile reactivity.
Dimethyl 2,2’-(1e)-triaz-1-ene-1,3-diyldibenzoate analogs: Compounds with similar structures but different substituents on the benzoate moiety.
Uniqueness
Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
64879-75-0 |
|---|---|
Fórmula molecular |
C16H15N3O4 |
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
methyl 2-[2-(2-methoxycarbonylphenyl)iminohydrazinyl]benzoate |
InChI |
InChI=1S/C16H15N3O4/c1-22-15(20)11-7-3-5-9-13(11)17-19-18-14-10-6-4-8-12(14)16(21)23-2/h3-10H,1-2H3,(H,17,18) |
Clave InChI |
UDQMIPNCOGNAGF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NN=NC2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
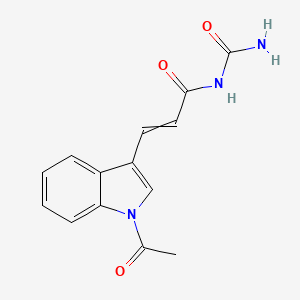
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
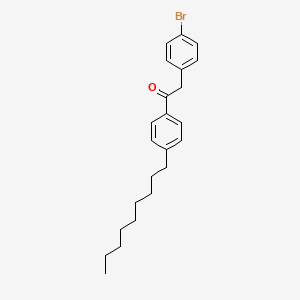

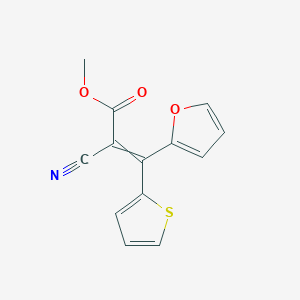

![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)
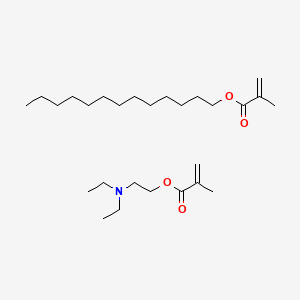
![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)
